molecular formula C8H8BrNO2 B581467 5-Bromo-2-ethoxypyridine-4-carboxaldehyde CAS No. 1224604-10-7

5-Bromo-2-ethoxypyridine-4-carboxaldehyde

Cat. No. B581467
M. Wt: 230.061
InChI Key: XPWVICGNSRJEJG-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxypyridine-4-carboxaldehyde is a chemical compound with the molecular formula C8H8BrNO2 . It has a molecular weight of 230.06 .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-ethoxypyridine-4-carboxaldehyde is 1S/C8H8BrNO2/c1-2-12-8-3-6 (5-11)7 (9)4-10-8/h3-5H,2H2,1H3 . This code provides a specific description of the molecule’s structure. Unfortunately, detailed structural analysis such as vibrational properties or Fourier transform infrared spectra are not available in the search results.


Physical And Chemical Properties Analysis

5-Bromo-2-ethoxypyridine-4-carboxaldehyde is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Application in Organic Chemistry

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
  • Methods of Application or Experimental Procedures : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent . The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
  • Results or Outcomes : Through the experimental teaching of 18 junior undergraduates, it was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students . This innovative experiment exhibits significant advantages in terms of safety, high yield, cost-effectiveness, and repeatability .

Application in Pharmaceutical Chemistry

  • Specific Scientific Field : Pharmaceutical Chemistry .
  • Summary of the Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . These inhibitors have broad application prospects .
  • Methods of Application or Experimental Procedures : In this investigation, cheap, easily available dimethyl terephthalate was used as the raw starting material, and compound 1 was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
  • Results or Outcomes : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Application in Pharmaceutical Chemistry

  • Specific Scientific Field : Pharmaceutical Chemistry .
  • Summary of the Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . These inhibitors have broad application prospects .
  • Methods of Application or Experimental Procedures : In this investigation, cheap, easily available dimethyl terephthalate was used as the raw starting material, and compound 1 was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
  • Results or Outcomes : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Rinse with water), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .

properties

IUPAC Name

5-bromo-2-ethoxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-2-12-8-3-6(5-11)7(9)4-10-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWVICGNSRJEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-ethoxypyridine-4-carboxaldehyde

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